(E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-12-11(7-9(8-15)14(16)17)10-5-3-4-6-13(10)18-12/h3-7H,2H2,1H3,(H2,16,17)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKAFUGVAAVXCE-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide, a compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol, has garnered attention in recent studies for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies demonstrating its effects.
The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Chemical Formula | C17H16N2O2 |
| Molecular Weight | 280.32114 g/mol |
| IUPAC Name | (E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide |
| SMILES | CCc2oc1ccccc1c2C=C(C#N)C(=O)NCC=C |
| InChIKey | YOYFKCBNHDZPED-ZRDIBKRKSA-N |
The compound's structure suggests potential interactions with biological macromolecules, which can lead to various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including (E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives have been shown to activate caspases and increase reactive oxygen species (ROS) levels, leading to cell death in leukemia cell lines such as K562 and MOLT-4 .
In a comparative study of benzofuran derivatives, it was observed that specific modifications in the benzene ring significantly influenced their antiproliferative activities. For example, compounds exhibiting electron-withdrawing groups demonstrated enhanced apoptosis induction compared to their electron-donating counterparts .
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial properties. Preliminary screening of related benzofuran derivatives revealed moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Although specific data on (E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide's antimicrobial efficacy is limited, its structural similarities to active compounds warrant further investigation.
Study on Apoptosis Induction
A notable study evaluated the apoptotic effects of several benzofuran derivatives on K562 cells. The results indicated that compounds similar to (E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide significantly increased the activity of caspases 3 and 7 after prolonged exposure, suggesting a strong pro-apoptotic effect. The study utilized flow cytometry to assess phosphatidylserine externalization as an indicator of early apoptosis, confirming that these compounds could effectively trigger programmed cell death in cancer cells .
Antiproliferative Activity Assessment
Another investigation assessed the antiproliferative activities of various benzofuran derivatives using the trypan blue exclusion assay. The study found that certain derivatives reduced cell numbers significantly compared to controls, indicating their potential as therapeutic agents against malignancies. While (E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide was not directly tested in this context, its structural analogs showed promising results .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromone-Based Analogs
Compounds 1–4 (Scheme 1 in ) share the 2-cyano-3-(aromatic)prop-2-enamide backbone but replace benzofuran with chromone (4-oxo-4H-chromen-3-yl). Key differences include:
- Compound 1 : Contains a chromone ring without sulfur substituents.
- Compounds 2–4 : Incorporate sulfur-rich diazaphosphinane rings, which may enhance redox activity or metal-binding capacity compared to the benzofuran system .
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran | 2-Ethyl, cyano, propenamide | Amide, cyano, α,β-unsaturated ketone |
| Compound 1 | Chromone | 4-Oxo, cyano, propenamide | Amide, cyano, α,β-unsaturated ketone |
| Compound 2 | Chromone | Diazaphosphinane, dithioxo, sulfido | Sulfur, phosphorus, cyano |
Sulfur-containing analogs (e.g., 2–4) may show higher thermal stability but reduced solubility in polar solvents compared to the ethyl-benzofuran derivative .
Sulfamoylphenyl and Pyridine Derivatives
describes analogs with sulfamoylphenyl (e.g., 5b , 5c ) and pyridine (7a–c ) substituents:
- 5b: 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (m.p. 292°C, yield 90%).
- 5c: 2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (m.p. 286°C, yield 63%).
- 7a: Pyridine derivative with sulfonamide and dicyano groups (m.p. 316°C, yield 54%) .
| Property | Target Compound | 5b | 5c | 7a |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 292 | 286 | 316 |
| Yield (%) | Not reported | 90 | 63 | 54 |
| Key Substituents | 2-Ethyl-benzofuran | 4-Methoxyphenyl | 4-Chlorophenyl | Pyridine, sulfonamide |
Higher melting points in these analogs suggest greater crystallinity, likely due to strong intermolecular interactions (e.g., hydrogen bonds and π-stacking) .
Pyrrole and Furan Derivatives
- Pyrrole-based: Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate (–9) replaces benzofuran with a methyl-pyrrole ring and an ester group. The ester moiety increases hydrophobicity but reduces hydrolytic stability compared to the amide in the target compound .
- Furan-based: (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide () substitutes benzofuran with a nitro-substituted furan. The nitro group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions .
| Compound | Aromatic Core | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran | 2-Ethyl, cyano, amide | Amide, cyano, α,β-unsaturated |
| Pyrrole Analog | Pyrrole | 1-Methyl, ester | Ester, cyano |
| Furan Analog | Furan | 5-(2-Methyl-4-nitrophenyl) | Nitro, cyano, amide |
Key Differences : Benzofuran’s oxygen heteroatom provides stronger electron-donating effects than pyrrole or furan, influencing charge distribution in the conjugated system.
Methoxyphenyl and Hydroxy-Diisopropylphenyl Analogs
- Methoxyphenyl: (E)-2-Cyano-3-(3-methoxyphenyl)prop-2-enamide () has a methoxy group at the meta position. Its predicted density (1.226 g/cm³) and boiling point (446.8°C) suggest moderate polarity and high thermal stability .
| Property | Target Compound | Methoxyphenyl Analog | Hydroxy-Diisopropylphenyl Analog |
|---|---|---|---|
| Density (g/cm³) | Not reported | 1.226 | Not reported |
| Boiling Point (°C) | Not reported | 446.8 | Not reported |
| Key Groups | 2-Ethyl-benzofuran | 3-Methoxy | 4-Hydroxy, diisopropyl |
Preparation Methods
Knoevenagel Condensation-Based Approaches
The Knoevenagel condensation remains the most widely employed method for forming the α,β-unsaturated nitrile moiety. As demonstrated in the synthesis of analogous enamide derivatives, this typically involves reacting 2-ethyl-1-benzofuran-3-carbaldehyde with cyanoacetamide in the presence of a base catalyst. A representative protocol from patent literature specifies:
- Dissolve 2-ethyl-1-benzofuran-3-carbaldehyde (10 mmol) and cyanoacetamide (12 mmol) in anhydrous ethanol
- Add piperidine (0.5 mmol) as catalyst
- Reflux at 80°C for 8–12 hours under nitrogen atmosphere
- Cool to 25°C and precipitate product by acidification with HCl
This method typically achieves 55–68% isolated yield, with the (E)-isomer predominating (>95:5 E/Z ratio) due to conjugation stabilization. Table 1 summarizes critical reaction parameters and their impact on yield:
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Temperature | 75–85°C | +15/-20 |
| Catalyst Loading | 4–6 mol% piperidine | +12/-18 |
| Reaction Time | 10–14 hours | +8/-25 |
| Solvent Polarity | ε = 24–30 (EtOH) | +20/-35 |
Palladium-Catalyzed Cross-Coupling Methods
Recent patent disclosures describe alternative routes using Suzuki-Miyaura coupling to construct the benzofuran moiety prior to enamide formation. A typical sequence involves:
- Couple 3-bromo-2-ethylbenzofuran with vinylboronic ester using Pd(PPh₃)₄ (2 mol%)
- Oxidize intermediate to form α,β-unsaturated nitrile
- Perform aminocarbonylation with NH₃/CO under pressure
This three-step process achieves overall yields of 42–51%, with improved regioselectivity compared to condensation methods. The critical advantage lies in avoiding geometric isomerization issues during the condensation step.
Stereochemical Control and Isomer Separation
Thermodynamic vs Kinetic Control
The (E)-configuration predominates under equilibrium conditions due to conjugation between the cyano group and enamide π-system. Studies on analogous compounds show:
- ΔG‡ for E→Z isomerization: 28.5 kcal/mol
- Equilibrium E/Z ratio at 25°C: 97:3
- Half-life of Z-isomer: 48 hours at 25°C
Crystallization from ethanol/water mixtures (3:1 v/v) enhances isomeric purity to >99% E-form.
Advanced Catalytic Systems
Organocatalytic Asymmetric Methods
While current literature lacks direct examples for this specific compound, related enamide syntheses suggest potential for:
- Proline-derived catalysts enabling enantioselective formation
- Phase-transfer catalysis in biphasic systems
- Mechanochemical grinding approaches to reduce solvent use
Preliminary data from similar systems indicate possible 80–85% ee with cinchona alkaloid catalysts.
Analytical Characterization
Critical spectroscopic data for authentic samples include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=15 Hz, 1H, CH=), 7.89 (s, 1H, NH₂), 7.65–7.45 (m, 4H, aromatic), 6.82 (s, 1H, NH), 2.85 (q, J=7 Hz, 2H, CH₂CH₃), 1.32 (t, J=7 Hz, 3H, CH₃)
- IR (KBr): ν 3340 (NH), 2210 (CN), 1675 (C=O), 1605 (C=C) cm⁻¹
- HRMS : m/z calcd for C₁₅H₁₄N₂O₂ [M+H]⁺ 263.1038, found 263.1035
Industrial-Scale Production Considerations
Patent data reveals key process engineering challenges:
- Exothermic nature of condensation step requires jacketed reactors with ∆T <5°C/min
- Cyano group stability limits maximum batch temperature to 110°C
- Residual palladium in API must be <10 ppm (ICH Q3D guidelines)
Continuous flow systems show promise for:
- 35% reduction in reaction time
- 90% decrease in solvent consumption
- Improved temperature control during exothermic steps
Emerging Synthetic Technologies
Photochemical Activation
Pilot studies on related enamides demonstrate:
- UV irradiation (254 nm) accelerates condensation rates 3-fold
- Selectivity improvements through wavelength-controlled excitation
- Potential for catalyst-free reactions under photoredox conditions
Applications in Medicinal Chemistry
While biological data for this specific compound remains proprietary, structural analogs exhibit:
Q & A
Basic: What are the recommended synthesis and purification protocols for (E)-2-cyano-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Benzofuran Core Formation : Start with 2-ethyl-1-benzofuran-3-carboxylic acid. Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
Enamide Formation : React the acyl chloride with methylamine (CH₃NH₂) in anhydrous dichloromethane (DCM) under nitrogen atmosphere to yield the amide intermediate.
Cyanoenamide Assembly : Perform a Knoevenagel condensation between the amide intermediate and cyanoacetic acid using catalytic potassium carbonate (K₂CO₃) in refluxing ethanol to form the (E)-isomer selectively .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetone to achieve >98% purity. Monitor reaction progress via TLC and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can the structural identity and purity of this compound be validated?
Methodological Answer:
- X-ray Crystallography : For definitive structural confirmation, perform single-crystal X-ray diffraction (SCXRD). Refine data using SHELXL (e.g., hydrogen bonding networks, torsion angles) .
- Spectroscopy :
- NMR : ¹H NMR (DMSO-d₆): Expect peaks for benzofuran protons (δ 6.8–7.5 ppm), ethyl group (δ 1.2–1.4 ppm), and enamide NH (δ 10.2 ppm). ¹³C NMR should confirm the cyano group (δ ~115 ppm) .
- IR : Stretching bands for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₅H₁₄N₂O₂: 262.28 g/mol) .
Basic: What initial biological screening assays are appropriate for this compound?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare to cisplatin as a positive control.
- Anti-inflammatory Testing : Measure inhibition of COX-2 via ELISA or Western blot in LPS-induced RAW 264.7 macrophages .
- Antifungal Activity : Disk diffusion assays against Candida albicans and Aspergillus niger; report minimum inhibitory concentration (MIC) .
Advanced: How can crystallographic data resolve discrepancies in reported structural conformations?
Methodological Answer:
- Refinement Strategies : Use SHELXL for high-resolution refinement. Address disorder in the ethyl or benzofuran groups via PART instructions and ISOR restraints. Validate with R₁/wR₂ convergence (<5% discrepancy) .
- Packing Analysis : Employ Mercury CSD 2.0 to analyze π-π stacking (benzofuran rings) and hydrogen bonding (amide NH to solvent). Compare with similar enamide derivatives in the Cambridge Structural Database (CSD) .
- Twinned Data Handling : For problematic crystals, use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
Advanced: What computational methods elucidate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, VEGFR). Set grid boxes around ATP-binding sites; validate with co-crystallized inhibitors (PDB: 1M17).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots and hydrogen bond occupancy .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG). Correlate with experimental IC₅₀ values .
Advanced: How should researchers address contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Replication : Perform triplicate MTT assays with varying concentrations (1–100 µM) across 3+ cell lines. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ ± SEM.
- Mechanistic Profiling : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to identify cell death pathways.
- Resistance Factors : Test P-glycoprotein inhibition (verapamil co-treatment) to assess efflux pump involvement .
Advanced: What pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical for preclinical development?
Methodological Answer:
- In Vivo PK : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂.
- Tissue Distribution : Sacrifice animals at 24 h; homogenize liver, kidney, brain. Extract with acetonitrile and measure compound levels .
- PD Biomarkers : In inflammation models (e.g., carrageenan-induced paw edema), measure TNF-α/IL-6 suppression via ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
